molecular formula C5H3Cl2NO B019430 2,6-Dichloropyridine N-oxide CAS No. 2587-00-0

2,6-Dichloropyridine N-oxide

Cat. No. B019430
Key on ui cas rn: 2587-00-0
M. Wt: 163.99 g/mol
InChI Key: RFOMGVDPYLWLOC-UHFFFAOYSA-N
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Patent
US08680089B2

Procedure details

After the reaction solution of trifluoroacetic acid (485 mL, 6.3 mol), 2,6-dichloropyridine (48 g, 324 mmol) and 35% hydrogen peroxide (85.0 mL, 971 mmol) was stirred for 6.5 h under the condition of reflux, it was cooled to room temperature. The reaction solution was poured into beaker contained 2.4 L water, and cooled overnight at 0° C. The solid (unreacted 2,6-dichloropyridine) was removed through a suction filtration. The filtrate was concentrated, to which 500 mL chloroform was added, and potassium carbonate was added until no gas was produced. It was filtrated. The filtrate was concentrated under vacuum to afford 46.6 g light yellow solid, 87.6%.
Quantity
485 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=[O:4].[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[N:10]=1.OO>O>[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[N+:10]=1[O-:4]

Inputs

Step One
Name
Quantity
485 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
48 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
85 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
2.4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of reflux
ADDITION
Type
ADDITION
Details
The reaction solution was poured into beaker
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight at 0° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid (unreacted 2,6-dichloropyridine) was removed through a suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated, to which 500 mL chloroform
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
potassium carbonate was added until no gas
CUSTOM
Type
CUSTOM
Details
was produced
FILTRATION
Type
FILTRATION
Details
It was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=[N+](C(=CC=C1)Cl)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 46.6 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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